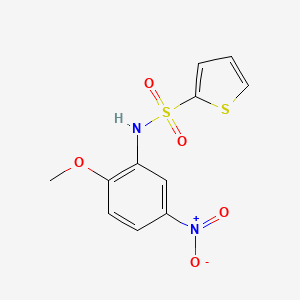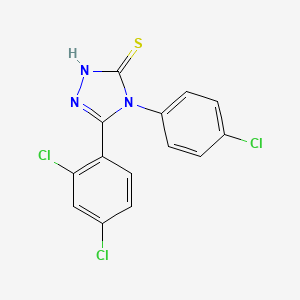
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide, also known as MBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of benzoxazole derivatives and has been shown to exhibit various biological activities, including antitumor, anti-inflammatory, and antiviral properties.
作用机制
The exact mechanism of action of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is not fully understood. However, studies have suggested that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide may exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide may also inhibit the proliferation of cancer cells by blocking the cell cycle progression. The anti-inflammatory activity of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is thought to be due to its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. The antiviral activity of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide is believed to be due to its ability to inhibit the viral replication cycle.
Biochemical and Physiological Effects:
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to exhibit various biochemical and physiological effects. Studies have reported that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide can induce DNA damage in cancer cells, leading to their death. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been found to inhibit the migration and invasion of cancer cells. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to reduce the levels of pro-inflammatory cytokines in vitro and in vivo. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been found to inhibit the replication of the influenza virus in vitro.
实验室实验的优点和局限性
One advantage of using N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its ability to exhibit multiple biological activities, making it a promising candidate for drug development. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been shown to have low toxicity in vivo, making it a safe compound for further studies. However, one limitation of using N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in lab experiments is its low solubility in water, which may affect its bioavailability.
未来方向
There are several future directions for N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide research. One direction is to investigate its potential as a therapeutic agent for cancer treatment. Further studies can be conducted to determine the optimal dosage and administration route of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in animal models. Another direction is to explore the anti-inflammatory and antiviral properties of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide in vivo. Additionally, the development of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide analogs with improved solubility and bioavailability may enhance its therapeutic potential.
合成方法
The synthesis of N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide involves the reaction of 2-methyl-1,3-benzoxazole-5-carboxylic acid with 2-pyridinecarboxylic acid and piperazine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is purified through column chromatography to obtain pure N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide.
科学研究应用
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been extensively studied for its potential therapeutic applications. Several studies have reported that N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide exhibits antitumor activity by inhibiting the growth of various cancer cells, including breast, lung, and colon cancer cells. N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide has been found to have antiviral activity against the influenza virus.
属性
IUPAC Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-pyridin-2-ylpiperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2/c1-13-20-15-12-14(5-6-16(15)25-13)21-18(24)23-10-8-22(9-11-23)17-4-2-3-7-19-17/h2-7,12H,8-11H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWIYZRSFROFGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=CC(=C2)NC(=O)N3CCN(CC3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzoxazol-5-yl)-4-(2-pyridinyl)-1-piperazinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-allyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(phenylthio)acetamide](/img/structure/B5777183.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-N'-(4-methyl-2-oxo-2H-chromen-7-yl)thiourea](/img/structure/B5777195.png)
![ethyl 4-{[(4-methoxyphenoxy)(methyl)phosphoryl]amino}benzoate](/img/structure/B5777198.png)
![5-chloro-2-[(3-methylphenoxy)methyl]-1H-benzimidazole](/img/structure/B5777205.png)
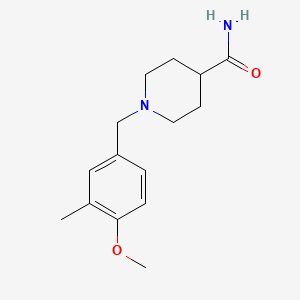
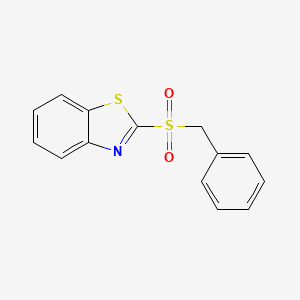
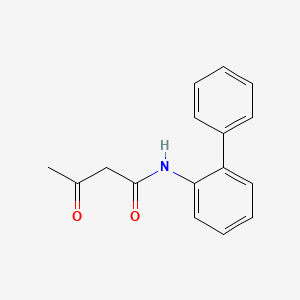

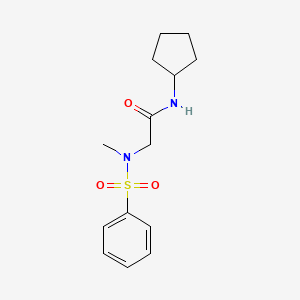
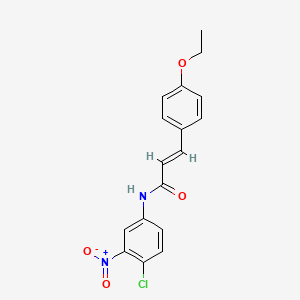
![N-isobutyl-2-{[(2-methylphenoxy)acetyl]amino}benzamide](/img/structure/B5777247.png)
